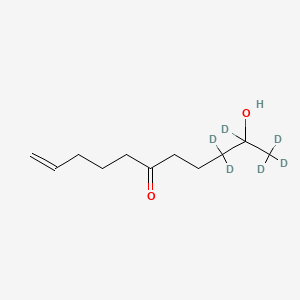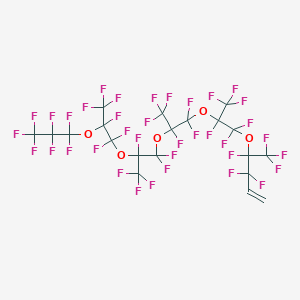![molecular formula C10H17N5O3 B13448073 {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B13448073.png)
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid is a complex organic compound that features a tetrazole ring and a morpholine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cycloaddition reaction of azides with nitriles. The morpholine moiety is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the tetrazole and morpholine intermediates under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反応の分析
Types of Reactions
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole and morpholine rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
科学的研究の応用
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can inhibit or activate the target, leading to various biological effects. The morpholine moiety may also contribute to the compound’s overall activity by enhancing its solubility and stability.
類似化合物との比較
Similar Compounds
- {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}propionic acid
- {5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}butyric acid
Uniqueness
{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1H-tetrazol-1-yl}acetic acid is unique due to its specific combination of a tetrazole ring and a morpholine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in scientific research further highlight its uniqueness.
特性
分子式 |
C10H17N5O3 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
2-[5-[(2,6-dimethylmorpholin-4-yl)methyl]tetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H17N5O3/c1-7-3-14(4-8(2)18-7)5-9-11-12-13-15(9)6-10(16)17/h7-8H,3-6H2,1-2H3,(H,16,17) |
InChIキー |
MKUVHPKTZNXZGP-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(O1)C)CC2=NN=NN2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


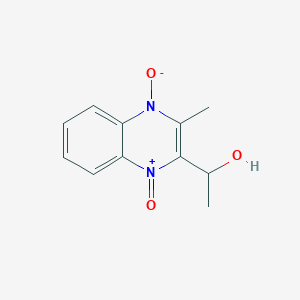
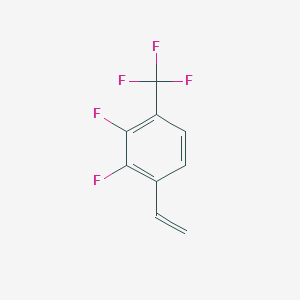
![(5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-ol](/img/structure/B13448007.png)
![N-[(1-Cyclopentyl-1H-tetrazol-5-yl)methyl]-3-(4-nitrophenyl)-2-propenamide](/img/structure/B13448011.png)
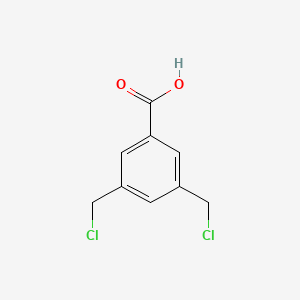

![2,5-dioxopyrrolidin-1-yl N-[4-(dimethylamino)phenyl]carbamate](/img/structure/B13448044.png)
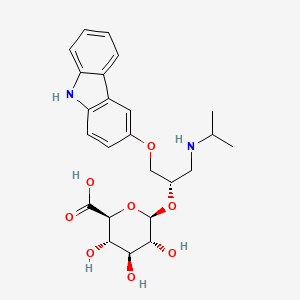

![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(1-oxopropoxy)benzenemethanol](/img/structure/B13448055.png)
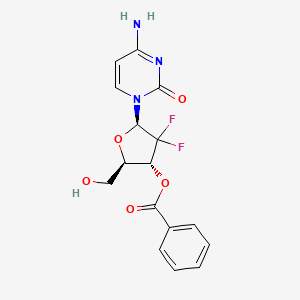
![N-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-6-hydroxyhexyl]acridine-9-carboxamide](/img/structure/B13448061.png)
